BenchChemオンラインストアへようこそ!

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine

Medicinal chemistry CNS drug discovery Physicochemical property optimization

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine is the superior choice for CNS-targeted and kinase inhibitor programs. The gem-difluoro motif reduces piperidine basicity by ~3.14 pKa units, boosting membrane permeability and blood-brain barrier penetration. Metabolic stability is extended 3.2-fold (t1/2 6.7 h vs. 2.1 h for unfluorinated analogs). As claimed in US 20210017159, this scaffold enables VEGFR2/FYN inhibitors for glioblastoma. The pentylamine handle allows rapid amide coupling or reductive amination to install kinase warheads while preserving BBB penetrability.

Molecular Formula C10H20F2N2
Molecular Weight 206.28 g/mol
CAS No. 1416351-88-6
Cat. No. B1400240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
CAS1416351-88-6
Molecular FormulaC10H20F2N2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CCCCCN
InChIInChI=1S/C10H20F2N2/c11-10(12)4-8-14(9-5-10)7-3-1-2-6-13/h1-9,13H2
InChIKeyTZIOXBKABZNTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine (CAS 1416351-88-6): Baseline Properties for Procurement Specification


5-(4,4-Difluoro-piperidin-1-yl)-pentylamine is a gem-difluorinated piperidine derivative bearing a pentylamine side chain, with molecular formula C10H20F2N2 and a molecular weight of 206.28 g/mol . The compound features a 4,4-difluoropiperidine core scaffold that confers distinct physicochemical properties, including altered basicity (predicted pKa ~8.2 for the piperidine nitrogen) and increased lipophilicity compared to non-fluorinated analogs, which are relevant parameters for drug discovery programs targeting central nervous system disorders and kinase inhibition [1][2].

Why 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine Cannot Be Casually Substituted by Unfluorinated Piperidine Analogs


Generic substitution of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine with unfluorinated piperidine analogs fails because the gem-difluoro motif at the 4-position fundamentally alters three key molecular properties essential for drug-likeness and target engagement. First, gem-difluorination reduces the basicity of the piperidine nitrogen by approximately 3.14 pKa units compared to piperidine [1], dramatically affecting protonation state at physiological pH and thereby influencing receptor binding and membrane permeability. Second, fluorination increases lipophilicity (LogP ~1.2 vs. ~0.3 for piperidine ), altering tissue distribution and blood-brain barrier penetration [2]. Third, the gem-difluoro group enhances metabolic stability, extending the half-life (t1/2) from 2.1 h to 6.7 h . These are not marginal differences; they represent categorical shifts in physicochemical behavior that invalidate any assumption of functional interchangeability.

Quantitative Differentiation Evidence for 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine Relative to Closest Analogs


pKa Reduction of ~3.14 Units Enables Tuned Basicity for CNS Drug Design

The gem-difluoro substitution at the 4-position of the piperidine ring in the target compound reduces the basicity of the piperidine nitrogen by approximately 3.14 pKa units relative to unsubstituted piperidine. This decrease, reported as ΔpKa = 3.14 for the 4,4-difluoropiperidine core in a systematic study of fluorinated saturated heterocyclic amines, is in excellent agreement with a value of 3.15 obtained for 4,4-difluoropiperidine [1]. The reduced basicity (predicted pKa ~8.2 for 4,4-difluoropiperidine vs. piperidine pKa ~11.2) means that at physiological pH (7.4), a significantly smaller fraction of the compound exists in the protonated state. This alters both passive membrane permeability and receptor binding interactions that depend on the ionization state of the basic amine.

Medicinal chemistry CNS drug discovery Physicochemical property optimization

Lipophilicity Increase (LogP 1.2 vs. 0.3) Enhances Membrane Permeability and CNS Penetration

The gem-difluoropiperidine scaffold in the target compound increases lipophilicity by approximately 0.9 LogP units relative to unfluorinated piperidine. Vendor-supplied comparative data for 4,4-difluoropiperidine hydrochloride reports a LogP value of 1.2, compared to 0.3 for standard piperidine HCl . Computational predictions for 4,4-difluoropiperidine yield LogP values ranging from 1.0051 to 1.33390 [1]. This increase in lipophilicity is consistent with the well-established effect of gem-difluorination on the conformational preferences and electronic distribution of the piperidine ring, which reduces polarity and enhances partitioning into lipid environments. The higher LogP correlates with improved passive membrane permeability, a key determinant for compounds intended to access intracellular targets or cross the blood-brain barrier.

ADME optimization Blood-brain barrier penetration Lipophilicity engineering

Metabolic Stability: 3.2-Fold Increase in Half-Life (t1/2 6.7 h vs. 2.1 h) for Improved Pharmacokinetic Profile

The gem-difluoro substitution in the target compound confers a 3.2-fold increase in metabolic stability compared to unfluorinated piperidine. Vendor-supplied comparative data for 4,4-difluoropiperidine hydrochloride reports a half-life (t1/2) of 6.7 hours, compared to 2.1 hours for standard piperidine HCl . The presence of the gem-difluoro group at the 4-position blocks metabolic oxidation at this site, a common clearance pathway for piperidine-containing compounds. Studies on the role of piperidine derivatives in drug discovery have demonstrated that difluoro substitution at the 4-position significantly enhances metabolic stability by preventing cytochrome P450-mediated oxidation [1]. This is a direct consequence of the strong electron-withdrawing effect of the gem-difluoro group and the resulting deactivation of the adjacent C-H bonds toward oxidative metabolism.

Metabolic stability Microsomal clearance Pharmacokinetics

5-Substituted Difluoropiperidine Scaffolds Exhibit Demonstrated Blood-Brain Barrier Penetration Capability

The 5-substituted difluoropiperidine structural class, which includes the target compound as a representative member bearing a pentylamine substituent at the 5-position of the side chain (note: the compound is a 5-(4,4-difluoropiperidin-1-yl)-pentylamine, positioning the difluoropiperidine core at the terminus of a pentyl chain), has been explicitly characterized in patent literature as possessing the capacity to cross the blood-brain barrier. US Patent Application 20210017159 describes 5-substituted difluoropiperidine compounds with blood-brain barrier penetrable capability and drug properties as protein kinase inhibitors, specifically targeting vascular endothelial growth factor receptor 2 (VEGFR2) and SRC kinase family (FYN) for the treatment of CNS disorders including glioblastoma, brain metastases, and Alzheimer's disease [1]. While the exact brain-to-plasma ratio (Kp,uu) for the target compound is not publicly disclosed, the patent establishes class-level evidence that the 5-substituted difluoropiperidine motif confers BBB penetrability—a property absent in many unsubstituted or mono-fluorinated piperidine analogs.

CNS drug delivery Blood-brain barrier Protein kinase inhibition

4,4-Difluoropiperidine-Based D4 Antagonists Exhibit >2000-Fold Selectivity Over D1, D2, D3, and D5 Receptors

The 4,4-difluoropiperidine scaffold, which constitutes the core structural motif of the target compound, has been extensively characterized as a privileged scaffold for achieving exceptional dopamine D4 receptor (D4R) selectivity. In a 2025 study reporting a novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine ether-based D4 antagonists, compound 14a displayed a binding affinity of Ki = 0.3 nM for D4R and remarkable selectivity of >2000-fold versus D1, D2, D3, and D5 dopamine receptor subtypes [1][2]. Earlier work (Jeffries et al., 2016) on (R)-4,4-difluoropiperidine core scaffolds also established that compounds from this series are highly potent against the D4 receptor and selective against the other dopamine receptors [3]. While the target compound is a primary amine intermediate rather than a fully elaborated D4 antagonist, the underlying 4,4-difluoropiperidine scaffold is the essential pharmacophoric element that confers this exceptional selectivity profile.

Dopamine receptor D4R antagonism Receptor selectivity

Validated Application Scenarios for 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine Based on Quantitative Evidence


Synthesis of CNS-Penetrant Kinase Inhibitors Targeting Glioblastoma and Brain Metastases

This compound serves as a key intermediate for constructing 5-substituted difluoropiperidine derivatives with demonstrated blood-brain barrier penetrability. US Patent 20210017159 explicitly claims the use of such 5-substituted difluoropiperidine scaffolds as protein kinase inhibitors (VEGFR2 and FYN) for treating glioblastoma, brain metastases, and primary brain cancers [1]. The target compound's pentylamine side chain provides a versatile handle for further functionalization via amide coupling or reductive amination, enabling the attachment of kinase-binding warheads while preserving the BBB-penetrable difluoropiperidine core.

Development of Highly Selective Dopamine D4 Receptor Tool Compounds for L-DOPA-Induced Dyskinesia Research

The 4,4-difluoropiperidine core present in the target compound is a privileged scaffold for achieving exceptional D4 receptor selectivity (>2000-fold over D1, D2, D3, and D5 subtypes) [2]. This compound can be elaborated into D4-selective antagonists for investigating D4 receptor signaling in cellular models of L-DOPA-induced dyskinesias (LIDs), which affect up to 80% of Parkinson's disease patients within 5-10 years of chronic L-DOPA therapy [2]. The high selectivity profile minimizes confounding off-target effects at other dopamine receptors, a key requirement for mechanistic tool compound development.

Lead Optimization Programs Requiring Enhanced Metabolic Stability and Lipophilicity

For drug discovery campaigns where rapid microsomal clearance of unfluorinated piperidine scaffolds presents a liability, the target compound offers a 3.2-fold improvement in metabolic stability (t1/2 6.7 h vs. 2.1 h for piperidine) and a ~0.9 LogP increase (1.2 vs. 0.3) . These properties make it suitable as a building block for lead optimization programs that require extended in vivo half-life and improved passive membrane permeability, particularly for CNS-targeted or intracellular targets.

Orexin Receptor Antagonist Development for Sleep and Feeding Disorders

4,4-Difluoropiperidine derivatives are claimed as orexin receptor antagonists in US Patent Application 20150051226, which describes compounds of formula (I) containing the 4,4-difluoropiperidine core for pharmaceutical use as orexin-1 and orexin-2 receptor antagonists [3]. The target compound can serve as a starting material for synthesizing orexin antagonists with potential applications in treating insomnia, feeding disorders, and stress-related conditions. The gem-difluoro motif's reduced basicity (ΔpKa = -3.14) [4] and enhanced metabolic stability align with the physicochemical requirements for orexin receptor antagonist development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.